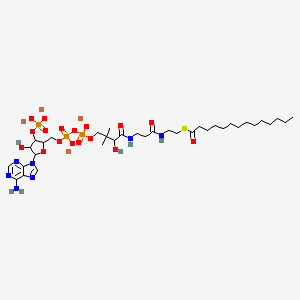

Myristoyl coenzyme A C14

Description

Significance in Cellular Biochemistry

Myristoyl-CoA is a key intermediate in several fundamental biochemical processes. Its primary significance lies in its role as the donor molecule for N-myristoylation, a lipid modification of proteins. creative-proteomics.comcreative-diagnostics.comontosight.ai This process involves the covalent attachment of a myristoyl group from Myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein, a reaction catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.orgontosight.aifrontiersin.org

N-myristoylation is a widespread and essential modification in eukaryotes, affecting a diverse range of proteins involved in critical cellular functions. wikipedia.orgnih.gov This modification alters the hydrophobicity of the protein, influencing its ability to interact with cellular membranes and other proteins. creative-proteomics.comcreative-diagnostics.com Consequently, N-myristoylation is crucial for protein targeting, subcellular localization, and stability. creative-diagnostics.comontosight.ai

Beyond protein modification, Myristoyl-CoA is also an intermediate in fatty acid metabolism. ontosight.aiontosight.ai It participates in the beta-oxidation pathway, where fatty acids are broken down to produce energy in the form of acetyl-CoA. ontosight.ai

Overview of Primary Biological Functions

The biological functions of Myristoyl-CoA are largely mediated through the process of N-myristoylation. This modification is integral to a multitude of cellular activities, including:

Protein Targeting and Membrane Anchoring: The attached myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus. creative-proteomics.comcreative-diagnostics.combiologists.com This targeting is essential for the proper function of many proteins involved in signal transduction and other membrane-associated processes. creative-diagnostics.comnih.gov

Signal Transduction: A vast number of proteins involved in signal transduction pathways are myristoylated. wikipedia.orgfrontiersin.orgnih.gov This includes G proteins, protein kinases, and phosphatases. creative-diagnostics.combiologists.com Myristoylation enables the recruitment of these signaling proteins to the membrane, where they can interact with their respective receptors and downstream effectors, thereby propagating cellular signals. creative-diagnostics.comfrontiersin.org The modification can also act as a "molecular switch," where conformational changes in the protein can expose or sequester the myristoyl group, thus regulating its membrane association and activity. wikipedia.orgfrontiersin.org

Protein-Protein Interactions: The myristoyl group can mediate interactions between proteins. wikipedia.orgcreative-proteomics.comcreative-diagnostics.com Myristoylated proteins can act as scaffolds, bringing other proteins into close proximity to form functional multi-protein complexes. creative-proteomics.com

Viral Assembly: Many viral proteins are myristoylated by the host cell's NMT. creative-diagnostics.comnih.gov This modification is often crucial for viral replication, assembly, and budding. nih.gov For instance, the Gag protein of some retroviruses requires myristoylation for proper targeting to the plasma membrane and subsequent viral particle formation. nih.gov

Apoptosis: N-myristoylation plays a role in the regulation of apoptosis, or programmed cell death. nih.gov Certain proteins involved in apoptotic pathways are myristoylated, and this modification can influence their function and localization. nih.gov

The diverse functions of Myristoyl-CoA underscore its central role in maintaining cellular homeostasis and regulating key physiological processes.

| Function | Description | Key Proteins Involved |

| Protein N-Myristoylation | Covalent attachment of a myristoyl group to the N-terminal glycine of a protein. wikipedia.org | N-myristoyltransferase (NMT) ontosight.ai |

| Membrane Targeting | Anchors proteins to cellular membranes. creative-proteomics.comcreative-diagnostics.com | Src family kinases, G alpha subunits biologists.com |

| Signal Transduction | Facilitates the localization and interaction of signaling proteins. frontiersin.org | cAMP-dependent protein kinase, calcineurin nih.gov |

| Protein-Protein Interaction | Mediates the formation of protein complexes. creative-proteomics.com | Various scaffold proteins creative-proteomics.com |

| Fatty Acid Metabolism | Intermediate in the beta-oxidation of fatty acids. ontosight.ai | 3-Oxo-Myristoyl-CoA hydrolase ontosight.ai |

| Viral Assembly | Essential for the assembly and budding of certain viruses. nih.gov | Retroviral Gag proteins nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C35H58Li4N7O17P3S |

|---|---|

Molecular Weight |

1001.7 g/mol |

IUPAC Name |

tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4 |

InChI Key |

DMIGQCYHWKIMOK-UHFFFAOYSA-J |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Biosynthesis and Metabolic Integration of Myristoyl Coenzyme a C14

De Novo Fatty Acid Synthesis Pathways Leading to Myristoyl Coenzyme A C14

Myristoyl-CoA is a product of the de novo fatty acid synthesis (DNL) pathway, a cytosolic process that builds fatty acids from acetyl-CoA. researchgate.netnih.gov This pathway is particularly active in the liver, adipose tissue, and lactating mammary glands. nih.govresearchgate.net The primary product of the multi-enzyme complex, fatty acid synthase (FAS), is typically the 16-carbon palmitoyl-CoA. However, the process can terminate prematurely to yield shorter-chain fatty acyl-CoAs, including Myristoyl-CoA.

The synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC), which is the committed and rate-limiting step in fatty acid synthesis. nih.govresearchgate.net The subsequent elongation cycles are carried out by FAS. Each cycle involves a sequence of condensation, reduction, dehydration, and another reduction, adding two carbons from malonyl-CoA to the growing acyl chain. The cycle repeats until a chain length of 16 carbons (palmitate) is predominantly reached. The termination of fatty acid synthesis is mediated by a thioesterase activity within the FAS complex, which releases the fatty acid. While palmitate is the major product, the thioesterase can act on shorter acyl chains, leading to the release of myristic acid, which is then activated to Myristoyl-CoA.

Role of Acyl-CoA Synthetases in this compound Formation

The formation of Myristoyl-CoA from myristic acid is catalyzed by acyl-CoA synthetases (ACSs), also known as fatty acid CoA ligases. aocs.org These enzymes are responsible for the "activation" of fatty acids, a crucial step that prepares them for participation in various metabolic pathways. aocs.org The reaction involves the thioesterification of myristic acid to coenzyme A, an ATP-dependent process that proceeds through a myristoyl-AMP intermediate.

Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that activate fatty acids with chain lengths from 12 to 20 carbons. nih.gov There are several isoforms of ACSLs (e.g., ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue expression patterns and substrate preferences. nih.gov

Specificity and Activity of Long-Chain Acyl-CoA Synthetases (e.g., FAA Family)

The various isoforms of long-chain acyl-CoA synthetases exhibit different affinities and catalytic efficiencies for fatty acids of varying chain lengths and degrees of saturation. This substrate specificity plays a key role in channeling different fatty acids into specific metabolic pathways. For instance, some ACSL isoforms show a preference for unsaturated fatty acids, while others are more active with saturated fatty acids.

Substrate Specificity of Selected Long-Chain Acyl-CoA Synthetases

| Enzyme/Isoform | Organism/Tissue | Substrate Preference Notes | Specific Data for Myristate (C14:0) |

|---|---|---|---|

| ACSL1 | Liver, Heart, Adipose Tissue | Broad substrate specificity. | Activates myristic acid. |

| ACSL3 | Brain | Accepts a wider range of unsaturated fatty acids compared to ACSL4. nih.gov | Activates myristic acid. |

| ACSL4 | Steroidogenic tissues | Highly prefers arachidonic acid and other polyunsaturated fatty acids. nih.gov | Lower activity with saturated fatty acids like myristate compared to its preferred substrates. |

| Faa1p | Saccharomyces cerevisiae | Preferred substrates are cis-monounsaturated long-chain fatty acids. nih.gov | While specific kinetic values for myristate were not found, it is activated by this enzyme. |

Intermediary Metabolism and this compound Pools

Once formed, Myristoyl-CoA enters a central pool of acyl-CoAs and can be directed towards several metabolic fates, depending on the cell's energy status and metabolic needs.

Relationship with Lipid Metabolism

Myristoyl-CoA is a key player in lipid metabolism, serving as a substrate for both the synthesis of more complex lipids and for catabolic processes.

Beta-Oxidation: In the mitochondrial matrix, Myristoyl-CoA can undergo beta-oxidation, a catabolic process that sequentially shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH. reactome.orgreactome.org The acetyl-CoA produced can then enter the citric acid cycle for further energy production. The first step in the beta-oxidation of Myristoyl-CoA produces lauroyl-CoA. reactome.org

Fatty Acid Elongation: Myristoyl-CoA can be elongated in the endoplasmic reticulum and mitochondria to form longer-chain fatty acyl-CoAs, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). This process is crucial for producing the diverse range of fatty acids required for cellular functions.

Desaturation: Myristoyl-CoA can be desaturated by stearoyl-CoA desaturase (SCD) to form myristoleoyl-CoA (14:1n-5), introducing a double bond into the fatty acyl chain. nih.gov

Protein N-Myristoylation: A significant fate of Myristoyl-CoA is its use in the co- and post-translational modification of proteins. wikipedia.orgdntb.gov.uaocl-journal.org N-myristoyltransferase (NMT) catalyzes the covalent attachment of the myristoyl group to the N-terminal glycine (B1666218) residue of a specific set of proteins. wikipedia.orgdntb.gov.uanih.gov This modification is crucial for protein-membrane interactions, subcellular targeting, and signal transduction. wikipedia.orgdntb.gov.ua

Synthesis of Complex Lipids: Myristoyl-CoA can be incorporated into various classes of lipids, including triglycerides for energy storage and phospholipids (B1166683) and sphingolipids, which are essential components of cellular membranes.

Connections to Broader Energy Metabolism

Conversely, the synthesis of Myristoyl-CoA via de novo lipogenesis is an energy-intensive process that occurs when there is an excess of carbohydrates and energy. researchgate.net This highlights the role of Myristoyl-CoA as a key molecule in the conversion of excess energy from carbohydrates into a storable form (fatty acids and triglycerides).

Metabolic Fates of this compound

| Metabolic Pathway | Enzymes Involved (Examples) | Product(s) | Cellular Location | Primary Function |

|---|---|---|---|---|

| Beta-Oxidation | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Acetyl-CoA, FADH₂, NADH | Mitochondria | Energy Production |

| Fatty Acid Elongation | Fatty Acid Elongases | Palmitoyl-CoA, Stearoyl-CoA | Endoplasmic Reticulum, Mitochondria | Synthesis of Longer Fatty Acids |

| Fatty Acid Desaturation | Stearoyl-CoA Desaturase (SCD) | Myristoleoyl-CoA | Endoplasmic Reticulum | Synthesis of Unsaturated Fatty Acids |

| Protein N-Myristoylation | N-Myristoyltransferase (NMT) | N-Myristoylated Proteins | Cytosol (on ribosomes) | Protein Targeting and Signaling |

| Complex Lipid Synthesis | Glycerol-3-phosphate acyltransferase, etc. | Triglycerides, Phospholipids, Sphingolipids | Endoplasmic Reticulum | Energy Storage, Membrane Structure |

Myristoyl Coenzyme a C14 in Protein Modification: N Myristoylation

N-Myristoyltransferase (NMT) Enzymes

N-myristoylation is a crucial lipid modification that involves the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a protein. nih.gov This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govnih.gov NMT is a ubiquitous and essential enzyme in eukaryotes, including animals, plants, fungi, and protozoa. nih.govwikipedia.org The modification is typically irreversible and occurs co-translationally on nascent polypeptides after the removal of the initiator methionine, though post-translational instances have also been observed, particularly during apoptosis. nih.govresearchgate.net The enzyme utilizes myristoyl coenzyme A (Myristoyl-CoA) as the fatty acid donor to catalyze the formation of a stable amide bond with the protein's N-terminal glycine. frontiersin.org

Structural and Functional Aspects of NMT Isoforms (NMT1, NMT2)

In mammals, including humans, two distinct genes encode for two NMT isozymes, NMT1 and NMT2. nih.gov These isoforms share approximately 76-77% peptide sequence identity but are not functionally redundant, suggesting they have unique physiological roles. nih.govnih.gov The primary structural differences between NMT1 and NMT2 are found in their N-termini, while their catalytic domains are highly conserved. nih.gov Human NMT1 can be expressed as four different isoforms (ranging from 49 to 68 kDa) due to alternative splicing, whereas NMT2 is expressed as a single protein. nih.govnih.gov

Functionally, both NMT1 and NMT2 play critical roles in cellular processes, but studies suggest they have distinct and only partially overlapping functions. nih.gov NMT1 is considered essential for embryonic development, as knockout of the NMT1 gene in mice is lethal during embryogenesis. nih.govnih.gov It is believed to be the primary enzyme responsible for the more common co-translational myristoylation. nih.gov Conversely, NMT2 may be more significantly involved in post-translational modifications related to specific cellular events like apoptosis. nih.gov Depletion of NMT2 has been shown to cause a more significant increase in apoptosis rates compared to the depletion of NMT1. nih.gov Both isoforms are expressed in a wide variety of tissues, although NMT1 expression is generally higher than NMT2 in embryos. nih.govnih.gov

| Feature | NMT1 | NMT2 |

|---|---|---|

| Sequence Identity | Share approximately 76-77% identity nih.govnih.gov | |

| Number of Isoforms | Four, resulting from alternative splicing nih.govnih.gov | One nih.gov |

| Primary Role | Essential for embryonic development; major role in co-translational myristoylation nih.govnih.gov | Major contributor to apoptosis-related post-translational myristoylation nih.gov |

| Gene Knockout Effect (Mice) | Embryonic lethality nih.gov | N/A |

| Apoptosis Induction upon Depletion | Induces apoptosis nih.gov | Induces a more pronounced level of apoptosis than NMT1 depletion nih.gov |

Substrate Recognition and Catalytic Mechanism of N-Myristoylation

The catalytic cycle of NMT follows an ordered Bi-Bi reaction mechanism. nih.govnih.gov The process begins with the binding of myristoyl-CoA to the apo-enzyme. This binding event induces a conformational change in the NMT structure, which in turn opens up the peptide-binding site. nih.govnih.govnih.gov The enzyme then recognizes and binds to the N-terminal sequence of the target substrate protein. nih.gov

The chemical reaction proceeds via a direct nucleophilic attack by the alpha-amino group of the N-terminal glycine on the thioester carbonyl carbon of the bound myristoyl-CoA. nih.govwikipedia.org This forms a stable amide linkage between the myristoyl group and the glycine residue. Following the transfer, the coenzyme A (CoA) product is released first, followed by the newly myristoylated protein, returning the enzyme to its initial state, ready for another catalytic cycle. nih.govnih.govresearchgate.net

Substrate recognition is highly specific. The absolute requirement for N-myristoylation is an exposed N-terminal glycine residue on the substrate protein. nih.gov While this glycine is essential, the surrounding amino acid sequence also plays a critical role in substrate binding and catalytic efficiency. For instance, a serine or threonine residue at position 5 is a common feature in many myristoylated proteins, and its presence can significantly increase the affinity of the peptide for the enzyme. nih.govnih.gov

Specificity for Myristoyl Coenzyme A C14 in Myristoylation Reactions

NMT enzymes exhibit a high degree of specificity for myristoyl-CoA, the activated form of the 14-carbon saturated fatty acid, myristic acid. frontiersin.orgnih.gov Myristic acid itself is a relatively rare fatty acid in the cell, which provides a layer of regulation for the modification process. frontiersin.org The myristoyl-CoA binding pocket within the NMT enzyme is structurally tailored to accommodate the 14-carbon acyl chain. nih.gov Studies using various fatty acid analogs have shown that NMT can tolerate some modifications to the acyl chain, but it has a clear preference for the C14 length. nih.gov Both human NMT1 and NMT2 share this high specificity for myristoyl-CoA, even though they exhibit different specificities for their peptide substrates. creative-proteomics.com The binding of the acyl chain of myristoyl-CoA to NMT appears to be in a bent conformation. nih.gov This stringent specificity ensures that only the correct lipid moiety is attached to target proteins, which is crucial for their subsequent biological functions. nih.gov

Biological Consequences of Protein N-Myristoylation

The covalent attachment of the hydrophobic myristoyl group to a protein has profound effects on its physicochemical properties, leading to significant biological consequences. This modification is a key regulator of protein function, influencing where a protein is located within the cell and how it interacts with other molecules. wikipedia.orgfrontiersin.org

Regulation of Protein Subcellular Localization and Membrane Association

A primary function of N-myristoylation is to facilitate the targeting and anchoring of proteins to cellular membranes. The myristoyl group acts as a hydrophobic anchor that promotes the association of the modified protein with the lipid bilayers of the plasma membrane, endoplasmic reticulum, and Golgi apparatus. However, the hydrophobicity conferred by a single myristoyl group is often insufficient for stable, permanent membrane anchoring. nih.gov Therefore, N-myristoylation frequently works in concert with a second signal to ensure tight and specific membrane association. molbiolcell.org

This "second signal" can be a stretch of basic amino acid residues that interact electrostatically with acidic phospholipids (B1166683) in the membrane, or a subsequent lipid modification, such as palmitoylation (the attachment of a 16-carbon fatty acid). wikipedia.orgmolbiolcell.org This dual-signal mechanism allows for dynamic regulation of protein localization, often referred to as a "myristoyl switch". wikipedia.org For example, in some proteins, the myristoyl group can be sequestered within a hydrophobic pocket of the protein, keeping it soluble in the cytosol. Upon receiving a specific signal (like calcium binding or phosphorylation), a conformational change can expose the myristoyl group, leading to its insertion into a nearby membrane and a change in the protein's subcellular location. wikipedia.orgfrontiersin.org

| Mechanism | Description | Example Proteins |

|---|---|---|

| Myristoyl + Basic Patch | The myristoyl group provides a hydrophobic anchor, while a cluster of positively charged (basic) amino acids interacts with negatively charged membrane phospholipids. wikipedia.orgmolbiolcell.org | Src, MARCKS molbiolcell.org |

| Myristoyl + Palmitoyl (B13399708) | Myristoylation provides an initial, transient membrane interaction, which is then stabilized by the addition of one or more palmitoyl groups. wikipedia.org This is often referred to as a dual fatty acylation switch. wikipedia.org | G protein alpha subunits, Fyn, Lck wikipedia.orgmolbiolcell.org |

| Myristoyl Switch | The myristoyl group is conditionally exposed or sequestered in response to a signal (e.g., ligand binding, phosphorylation), regulating membrane association. wikipedia.org | Recoverin, Hippocalcin wikipedia.org |

Influence on Protein-Protein Interactions and Complex Assembly

Beyond membrane targeting, N-myristoylation plays a critical role in mediating protein-protein interactions and facilitating the assembly of multi-protein complexes. The attached myristoyl group can insert into hydrophobic pockets on other proteins, thereby promoting specific interactions. nih.gov This is essential for the formation of many signaling complexes at the plasma membrane, where myristoylation helps to recruit and localize signaling proteins to the sites of active signal transduction.

For example, many key proteins in signal transduction pathways, such as the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins, require N-myristoylation for their function. patsnap.com This modification not only directs them to the membrane but is also crucial for their interaction with upstream receptors and downstream effectors, ensuring the proper assembly and propagation of cellular signals. wikipedia.org The modification can also influence protein stability and conformation, further impacting their interaction capabilities. nih.gov In the context of viral replication, the myristoylation of viral proteins, such as the HIV-1 Gag protein, is essential for targeting the protein to the host cell membrane, which is a critical step for the assembly and budding of new viral particles. wikipedia.org

Modulation of Protein Stability and Conformational Dynamics

The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to a protein's N-terminal glycine residue is a significant post-translational modification that can profoundly influence the protein's structural integrity and dynamic behavior. nih.gov This modification, known as N-myristoylation, can either enhance or decrease protein stability and induce critical conformational changes that regulate protein function. nih.govelifesciences.org

The impact of myristoylation on protein stability is not uniform and appears to be protein-context dependent. In many cases, the myristoyl group contributes to the stability of a protein by promoting its proper folding and shielding it from degradation. creative-diagnostics.com The hydrophobic nature of the fatty acid can facilitate its insertion into the protein's core, helping to establish a stable tertiary structure. This can protect the protein from proteolytic cleavage and increase its resistance to denaturation. creative-diagnostics.com

Conversely, research has also revealed instances where myristoylation can have a destabilizing effect. For example, in the case of Calcineurin B homologous protein 3 (CHP3), N-terminal myristoylation was found to lower the protein's thermal stability, regardless of whether it was bound to calcium ions or its target peptide. elifesciences.org This suggests that the myristoyl moiety can introduce local flexibility or strain, leading to a less stable conformation in certain proteins. elifesciences.org

Perhaps one of the most critical functions of myristoylation is its role in governing conformational dynamics, often functioning as a "molecular switch". wikipedia.org The myristoyl group can be either sequestered within a hydrophobic pocket of the protein or exposed to the solvent. wikipedia.org The transition between these two states can be triggered by various cellular signals, such as ligand binding or changes in ion concentration. This conformational change can, in turn, regulate the protein's interaction with other molecules or its localization within the cell. For instance, the exposure of the myristoyl group can facilitate the protein's translocation to and anchoring at a cellular membrane, a crucial step in many signaling pathways. frontiersin.org

Table 1: Effects of N-Myristoylation on Protein Stability and Conformation

| Protein | Effect of Myristoylation | Consequence |

| General Proteins | Promotes proper folding; Protects from proteolytic cleavage. creative-diagnostics.com | Increased protein stability and resistance to degradation. creative-diagnostics.com |

| Calcineurin B homologous protein 3 (CHP3) | Lowers thermal stability; Induces local destabilization. elifesciences.org | Decreased overall protein stability. elifesciences.org |

| Various Signaling Proteins | Reversible sequestration/exposure of the myristoyl group. wikipedia.org | Acts as a "molecular switch" to control protein localization and function. wikipedia.org |

Role in Signal Transduction Pathways

N-myristoylation, facilitated by Myristoyl-CoA, is a pivotal modification for the function of numerous proteins involved in cellular signal transduction. wikipedia.orgjst.go.jp This lipid modification is essential for localizing signaling proteins to specific cellular compartments, particularly the plasma membrane, which is a hub for signal reception and transmission. creative-diagnostics.comfrontiersin.org By anchoring proteins to membranes, myristoylation enables them to interact with receptors, effectors, and other components of signaling cascades. frontiersin.org

The role of myristoylation is widespread across various signaling pathways:

G-Protein Signaling : In signal transduction involving G-proteins, myristoylation of the alpha subunit, along with other lipid modifications on other subunits, is critical for tethering the G-protein complex to the inner surface of the plasma membrane. wikipedia.org This localization is a prerequisite for the G-protein to interact with its corresponding receptor and propagate downstream signals. wikipedia.org

Tyrosine Kinase Signaling : Many non-receptor tyrosine kinases, which are central to regulating cell growth, proliferation, and differentiation, are myristoylated. A prominent example is the c-Src proto-oncogene. Myristoylation is responsible for targeting c-Src to the plasma membrane, a necessary step for it to phosphorylate its downstream targets. wikipedia.org Increased myristoylation of c-Src can lead to enhanced cell proliferation. wikipedia.org Similarly, in T-cell receptor signaling, the myristoylation-mediated targeting of kinases like Lck and Fyn is essential for T-cell activation. frontiersin.org

Serine/Threonine Kinase Signaling : The catalytic subunit of cAMP-dependent protein kinase (PKA) is another well-known myristoylated protein. Myristoylation of PKA-C may contribute to enriched kinase activity at the membrane, allowing for the preferential phosphorylation of membrane-associated substrates and playing a role in synaptic function. nih.gov

The "Myristoyl Switch" in Kinase Regulation : Myristoylation can do more than just membrane tethering; it can directly regulate a protein's enzymatic activity through conformational changes. This is exemplified by the "myristoyl switch" mechanism. In the c-Abl kinase, N-myristoylation helps lock the protein in an auto-inhibited, inactive conformation. nih.gov In contrast, for c-Src, myristoylation induces a conformation that is optimal for its kinase activity. nih.gov This highlights how the same modification can have opposing regulatory outcomes depending on the protein context.

Myristoylated proteins act as key components and cross-talk points in the complex network of intracellular signaling, enabling rapid and flexible cellular responses to external stimuli. jst.go.jpnih.gov

Table 2: Myristoylated Proteins in Key Signal Transduction Pathways

| Protein Family/Specific Protein | Pathway | Role of Myristoylation |

| G-protein (α subunit) | G-protein-coupled receptor signaling | Anchors G-protein to the plasma membrane for receptor interaction. wikipedia.org |

| c-Src | Tyrosine kinase signaling | Targets the kinase to the plasma membrane, essential for its function in cell growth regulation. wikipedia.org |

| Lck and Fyn | T-cell receptor signaling | Mediates trafficking to the plasma membrane and binding to the T-cell receptor complex, crucial for T-cell activation. frontiersin.org |

| c-Abl | Tyrosine kinase signaling | Induces an autoinhibitory conformation, acting as a negative regulator of kinase activity. nih.gov |

| Protein Kinase A (PKA) | cAMP signaling | Facilitates localization at the membrane, influencing substrate specificity and synaptic function. nih.gov |

Catabolism and Turnover of Myristoyl Coenzyme a C14

Beta-Oxidation Pathways Involving Myristoyl Coenzyme A C14

Beta-oxidation is the core catabolic process for fatty acyl-CoAs, including myristoyl-CoA. This cyclical pathway systematically shortens the fatty acyl chain by two carbons per cycle, yielding acetyl-CoA, NADH, and FADH2. nih.govwikipedia.org Myristoyl-CoA undergoes beta-oxidation in both mitochondria and peroxisomes. wikipedia.organnualreviews.org

In the mitochondria, the degradation of myristoyl-CoA is part of the beta-oxidation spiral that catabolizes long-chain fatty acids. nih.gov The initial cycles of beta-oxidation for very-long-chain fatty acids are handled by membrane-bound enzymes, and as the chain shortens, subsequent cycles for medium-chain acyl-CoAs like myristoyl-CoA occur in the mitochondrial matrix. nih.gov The process begins with the entry of the fatty acid into the mitochondria, a process facilitated by the carnitine shuttle system. abcam.comwikipedia.org Once inside the mitochondrial matrix, myristoyl-CoA enters the beta-oxidation cycle. nih.gov

The second pass of the beta-oxidation spiral specifically involves the conversion of myristoyl-CoA to lauroyl-CoA. nih.govreactome.org This conversion involves a sequence of four enzymatic reactions:

Dehydrogenation: Catalyzed by an acyl-CoA dehydrogenase, this step introduces a double bond between the alpha and beta carbons of the acyl chain. wikipedia.orgabcam.com

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.orgabcam.com

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH. wikipedia.orgabcam.com

Thiolytic Cleavage: A ketoacyl-CoA thiolase cleaves the molecule, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (lauroyl-CoA in this case). wikipedia.orgabcam.com

This cycle continues until the entire acyl chain is converted to acetyl-CoA, which can then enter the citric acid cycle for further energy production. nih.govwikipedia.org

Peroxisomes also play a role in the beta-oxidation of fatty acids, particularly very-long-chain and branched-chain fatty acids. annualreviews.orgnih.gov While mitochondria are the primary site for the oxidation of the bulk of dietary fatty acids, peroxisomes contribute to the chain shortening of longer acyl-CoAs. annualreviews.org The peroxisomal beta-oxidation pathway differs slightly from the mitochondrial pathway in its initial step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that produces hydrogen peroxide. annualreviews.org The subsequent steps are catalyzed by a multifunctional enzyme. mdpi.com Peroxisomal beta-oxidation of myristoyl-CoA is less prominent than that of longer-chain fatty acids but can occur. nih.gov

Table 1: Key Enzymes in the Mitochondrial Beta-Oxidation of Myristoyl-CoA

| Enzyme | Function |

|---|---|

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Catalyzes the initial dehydrogenation of myristoyl-CoA. nih.gov |

| Mitochondrial Trifunctional Protein (MTP) | A multienzyme complex with enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase activities. nih.govreactome.org |

| Carnitine Palmitoyltransferase I (CPT1) | Facilitates the transport of long-chain fatty acids into the mitochondria. abcam.com |

| Carnitine Acylcarnitine Translocase (CACT) | Transports the acylcarnitine across the inner mitochondrial membrane. nih.gov |

| Carnitine Palmitoyltransferase II (CPT2) | Converts acylcarnitine back to acyl-CoA within the mitochondrial matrix. nih.gov |

Regulation by Acyl-CoA Thioesterases

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that regulate the intracellular concentrations of acyl-CoAs by catalyzing their hydrolysis into free fatty acids and coenzyme A. nih.govnih.govebi.ac.uk This "deactivation" of fatty acids plays a crucial role in cellular homeostasis by controlling the availability of acyl-CoAs for various metabolic pathways, including beta-oxidation. nih.gov

Myristoyl-CoA is a substrate for several acyl-CoA thioesterases. For instance, Thioesterase superfamily member 2 (Them2), also known as Acyl-CoA thioesterase 13 (Acot13), exhibits a preference for long-chain fatty acyl-CoAs, including myristoyl-CoA. nih.gov The activity of these enzymes can be influenced by various factors, including temperature, pH, and the presence of other molecules. nih.gov For example, the enzymatic activity of Them2 on myristoyl-CoA is enhanced in the presence of StarD2, a lipid-binding protein. nih.gov

The regulation of myristoyl-CoA levels by ACOTs is a key mechanism for partitioning fatty acids between different metabolic fates. nih.gov By hydrolyzing myristoyl-CoA, these enzymes can prevent its entry into beta-oxidation or other pathways, thereby influencing cellular energy metabolism and lipid signaling. nih.gov The expression of some ACOT genes is regulated by factors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. nih.govnih.gov

Table 2: Examples of Acyl-CoA Thioesterases Acting on Myristoyl-CoA

| Enzyme | Cellular Location | Substrate Preference | Regulatory Notes |

|---|---|---|---|

| Them2 (Acot13) | Mitochondria | Long-chain fatty acyl-CoAs | Activity is increased by StarD2. nih.gov |

| Them1 (Acot11) | Brown Adipose Tissue | Medium- to long-chain fatty acyl-CoAs | Activity can be modulated by fatty acids and lysophosphatidylcholine. nih.govnih.gov |

Mechanisms of Coenzyme A and Acyl-CoA Degradation

The turnover of myristoyl-CoA also involves the degradation of the coenzyme A (CoA) moiety itself. The degradation of CoA and its acylated forms, like myristoyl-CoA, is a regulated process that occurs in various cellular compartments, including mitochondria, peroxisomes, and the extracellular space. nih.govnih.gov

Intracellularly, the degradation of CoA and acyl-CoAs is primarily carried out by a family of enzymes known as Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif hydrolases. nih.govnih.gov In the mitochondria, NUDT8 hydrolyzes CoA and acyl-CoAs to 4'-phosphopantetheine (B1211885) (PPanSH) or its acylated derivative and 3',5'-ADP. nih.govnih.gov In peroxisomes, NUDT7 and NUDT19 are involved in a similar process, with NUDT7 showing activity against short- and medium-chain acyl-CoAs. nih.govnih.gov

The acyl-4'-phosphopantetheine produced can then be further metabolized. Acyl-CoA thioesterases, such as ACOT3 and ACOT8 in peroxisomes, may hydrolyze the acyl group, releasing PPanSH. nih.gov This PPanSH can then re-enter the CoA biosynthetic pathway. nih.gov

Extracellular degradation of CoA involves a series of ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) and phosphatases that ultimately break down CoA to pantetheine. wikipedia.orgnih.gov Pantetheine is then hydrolyzed by pantetheinases (vanins) to produce pantothenate (vitamin B5) and cysteamine, with pantothenate being available for cellular uptake and de novo CoA synthesis. nih.govresearchgate.net This intricate network of degradation pathways ensures the maintenance of appropriate intracellular and subcellular pools of CoA and its thioesters, which is essential for normal metabolic function. nih.gov

Regulatory Mechanisms Governing Myristoyl Coenzyme a C14 Homeostasis

Transcriptional and Post-Translational Regulation of Enzymes

The homeostasis of myristoyl-CoA is intrinsically linked to the regulation of enzymes involved in its synthesis and degradation. This regulation occurs at both the transcriptional and post-translational levels, ensuring a responsive and adaptable metabolic network.

Transcriptional Regulation:

The expression of genes encoding key enzymes in fatty acid metabolism is a primary control point for myristoyl-CoA levels. A central enzyme is acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA, a crucial building block for fatty acid synthesis. portlandpress.com The transcription of the ACC gene is under the control of various transcription factors, including sterol regulatory element-binding protein 1c (SREBP-1c), which plays a significant role in responding to nutritional signals. portlandpress.com Hormones such as insulin (B600854) can induce the expression of ACC, thereby promoting the synthesis of fatty acids, including myristate. youtube.com Conversely, hormones like glucagon (B607659) can repress its expression, particularly during fasting conditions. youtube.com

Another key enzyme, fatty acid synthase (FAS), which is responsible for the elongation of the fatty acid chain, is also subject to transcriptional control. nih.gov Its expression is influenced by developmental, nutritional, and hormonal signals. nih.gov For instance, insulin has a positive effect on FAS gene transcription. nih.gov

The enzymes responsible for activating myristic acid to myristoyl-CoA, the acyl-CoA synthetases (ACS), and those that hydrolyze it back to myristic acid, the acyl-CoA thioesterases (ACOT), are also transcriptionally regulated in a tissue-specific and metabolically dependent manner. plos.org This coordinated regulation of synthetases and thioesterases allows for fine-tuning of myristoyl-CoA pools in response to different physiological states. plos.org

Post-Translational Regulation:

Post-translational modifications provide a more immediate and rapid mechanism for modulating enzyme activity and, consequently, myristoyl-CoA levels. A key modification is protein N-myristoylation, a process where N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of target proteins. researchgate.netnih.gov This modification can occur both co-translationally on nascent polypeptide chains and post-translationally on internal glycine residues exposed by events such as caspase cleavage during apoptosis. umass.eduresearchgate.net

The enzymes involved in myristoyl-CoA metabolism are themselves subject to post-translational modifications. For example, the activity of ACC is regulated by phosphorylation. libretexts.org AMP-activated protein kinase (AMPK), a sensor of cellular energy status, can phosphorylate and inhibit ACC, thereby reducing fatty acid synthesis in times of low energy. libretexts.orgnih.gov Conversely, phosphatases can dephosphorylate and activate ACC. libretexts.org Other modifications, such as acetylation, have also been identified on enzymes in fatty acid metabolism, suggesting an additional layer of regulatory complexity. nih.gov

The enzymes that catalyze myristoylation, N-myristoyltransferases (NMTs), also exhibit post-translational regulation. In humans, there are two main isoforms, NMT1 and NMT2, which can be phosphorylated at specific serine residues, suggesting that their activity can be modulated by cellular signaling pathways. nih.gov

Table 1: Key Enzymes in Myristoyl-CoA Metabolism and their Regulation

| Enzyme | Function | Transcriptional Regulation | Post-Translational Regulation |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA for fatty acid synthesis. portlandpress.com | Induced by insulin and SREBP-1c. portlandpress.comyoutube.com Repressed by glucagon. youtube.com | Inhibited by phosphorylation by AMPK. libretexts.org Activated by dephosphorylation. libretexts.org |

| Fatty Acid Synthase (FAS) | Synthesizes fatty acids, including myristate. nih.gov | Induced by insulin. nih.gov Regulated by developmental and nutritional signals. nih.gov | - |

| Acyl-CoA Synthetases (ACS) | Activate myristic acid to myristoyl-CoA. plos.org | Tissue-specific and metabolically dependent transcriptional control. plos.org | - |

| Acyl-CoA Thioesterases (ACOT) | Hydrolyze myristoyl-CoA to myristic acid. plos.org | Tissue-specific and metabolically dependent transcriptional control. plos.org | - |

| N-Myristoyltransferase (NMT) | Transfers myristoyl group to proteins. nih.gov | - | Regulated by phosphorylation. nih.gov |

Allosteric Regulation by Coenzyme A and Thioesters

Allosteric regulation provides a rapid and sensitive mechanism for adjusting metabolic flux in response to the immediate availability of substrates and products. The homeostasis of myristoyl-CoA is significantly influenced by the allosteric effects of Coenzyme A (CoA) and various thioesters on key metabolic enzymes.

A primary site of allosteric control in fatty acid synthesis is acetyl-CoA carboxylase (ACC). microbenotes.com This enzyme is allosterically inhibited by long-chain fatty acyl-CoAs, including palmitoyl-CoA. microbenotes.compnas.org This feedback inhibition signals that there is an abundance of the end-products of fatty acid synthesis, thus downregulating the production of malonyl-CoA and, consequently, the synthesis of new fatty acids like myristate. microbenotes.com This mechanism prevents the overproduction and accumulation of fatty acyl-CoAs. microbenotes.com Conversely, citrate (B86180) acts as an allosteric activator of ACC, signaling an abundance of acetyl-CoA and energy, thereby promoting fatty acid synthesis. libretexts.org

Thioesterases, which hydrolyze acyl-CoAs, are also subject to allosteric regulation. For instance, Thioesterase Superfamily Member 1 (Them1) activity is allosterically enhanced by myristic and palmitic acids. nih.govbiorxiv.org This feedforward mechanism could drive the preference of Them1 to hydrolyze myristoyl-CoA and palmitoyl-CoA. nih.govbiorxiv.org The binding of myristic acid to the StAR-related lipid transfer (START) domain of Them1 leads to a more stable enzyme complex and enhanced catalytic activity. nih.govbiorxiv.org

Furthermore, long-chain fatty acyl-CoA esters themselves can act as allosteric activators of AMP-activated protein kinase (AMPK) β1 containing isoforms. nih.gov The activation of AMPK by these thioesters leads to the phosphorylation and inhibition of ACC, thereby reducing fatty acid synthesis and promoting fatty acid oxidation. nih.gov This creates a feedback loop where an excess of fatty acyl-CoAs promotes their own breakdown.

The availability of free Coenzyme A (CoASH) can also influence the direction of metabolic pathways. High levels of acyl-CoAs relative to CoASH can inhibit enzymes that require free CoA as a substrate, thereby acting as a regulatory signal.

Table 2: Allosteric Regulators of Myristoyl-CoA Metabolism

| Enzyme | Allosteric Activator(s) | Allosteric Inhibitor(s) | Effect on Myristoyl-CoA Levels |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Citrate libretexts.org | Long-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA) microbenotes.compnas.org | Decreases synthesis |

| Thioesterase Superfamily Member 1 (Them1) | Myristic acid, Palmitic acid nih.govbiorxiv.org | 18:1 Lysophosphatidylcholine nih.gov | Decreases levels through hydrolysis |

| AMP-activated protein kinase (AMPK) | Long-chain fatty acyl-CoA esters nih.gov | - | Decreases synthesis via ACC inhibition nih.gov |

Environmental and Cellular Stress Responses Affecting Myristoyl Coenzyme A C14 Metabolism

Cells are constantly exposed to a variety of environmental and internal stressors that can disrupt cellular homeostasis. In response, intricate stress response pathways are activated to restore balance, and these can significantly impact the metabolism of myristoyl-CoA.

Environmental Stress:

Environmental stressors such as nutrient deprivation, temperature fluctuations, and osmotic stress can profoundly alter cellular metabolism. mdpi.com For example, under conditions of nutrient limitation, cells may shift from anabolic processes like fatty acid synthesis to catabolic processes to generate energy. This would involve a decrease in the synthesis of myristoyl-CoA and an increase in its utilization through β-oxidation. The activation of AMPK under energy stress is a key event that leads to the inhibition of ACC and a reduction in fatty acid synthesis. nih.gov

Drought and heat stress in plants have been shown to alter the metabolism of cell wall components, including lignin, which involves precursors derived from fatty acid metabolism. mdpi.com While direct evidence for myristoyl-CoA is specific, these findings indicate a broader reprogramming of lipid metabolism in response to environmental challenges.

Cellular Stress:

Cellular stress, such as oxidative stress and endoplasmic reticulum (ER) stress, can also modulate myristoyl-CoA metabolism. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can damage cellular components, including lipids and proteins. In response, cells may alter their fatty acid metabolism to mitigate damage and support repair mechanisms.

ER stress, which occurs when the protein folding capacity of the ER is overwhelmed, is known to be linked to lipid metabolism. A study in Caenorhabditis elegans demonstrated that a reduction in fatty acid biosynthesis or the inhibition of protein myristoylation can induce ER stress. nih.gov This suggests a feedback loop where myristoyl-CoA levels can influence the ER stress response, and conversely, ER stress may impact the pathways that produce and utilize myristoyl-CoA.

A significant cellular event that dramatically alters myristoyl-CoA metabolism is apoptosis, or programmed cell death. During apoptosis, caspases cleave numerous proteins, in some cases exposing a previously internal N-terminal glycine. cancer.gov This newly exposed glycine can then be a substrate for post-translational myristoylation by NMT. umass.educancer.gov This process highlights a specific demand for myristoyl-CoA during a critical cellular stress response.

Table 3: Impact of Stress on Myristoyl-CoA Metabolism

| Stressor | Cellular Response | Effect on Myristoyl-CoA Metabolism |

|---|---|---|

| Nutrient Deprivation | Activation of AMPK nih.gov | Decreased synthesis due to ACC inhibition. nih.gov Increased utilization through β-oxidation. |

| ER Stress | Unfolded Protein Response (UPR) | Reduced levels of myristoylation can induce ER stress. nih.gov |

| Apoptosis | Caspase activation and protein cleavage. cancer.gov | Increased demand for post-translational myristoylation of newly exposed N-terminal glycines. umass.educancer.gov |

Myristoyl Coenzyme a C14 in Cellular Processes and Pathophysiological Research

Myristoyl Coenzyme A C14 in Viral Replication and Pathogenicity Mechanisms

The host cell's N-myristoyltransferase (NMT) enzyme is frequently exploited by viruses, which utilize the cellular pool of Myristoyl-CoA to myristoylate their own proteins. nih.gov This modification is often indispensable for the viral life cycle, impacting everything from protein localization and viral assembly to budding and infectivity. wikipedia.orgmdpi.com The dependence on host NMT makes this enzyme and the myristoylation pathway potential targets for broad-spectrum antiviral therapies. nih.govbiorxiv.org

The covalent attachment of a myristoyl group from Myristoyl-CoA to viral proteins is a critical step for the replication of numerous viruses.

Human Immunodeficiency Virus (HIV): Myristoylation is essential for the function of key HIV proteins. The Gag polyprotein, the primary structural protein of the virus, must be myristoylated at its N-terminal glycine (B1666218). mdpi.com This modification is crucial for targeting Gag to the plasma membrane of the host cell, a prerequisite for the assembly and budding of new virions. wikipedia.orgmdpi.com The HIV accessory protein Nef is also N-terminally myristoylated, a modification vital for its function in the progression of AIDS. nih.govresearchgate.net Inhibiting NMT has been shown to suppress HIV replication, highlighting the therapeutic potential of targeting this pathway. biorxiv.orggrantome.com

Mammarenavirus: Viruses in this genus, which includes pathogens like Lassa virus and Junin virus, rely on myristoylation for multiple aspects of their life cycle. nih.govnih.govfrontiersin.org Two viral proteins, the matrix Z protein and the stable signal peptide (SSP) of the glycoprotein (B1211001) complex, undergo N-terminal myristoylation by host NMTs. nih.govnih.gov Myristoylation of the Z protein is required for its role in virus assembly and budding from the host cell. nih.gov The modification of SSP is critical for the fusion activity of the viral glycoprotein, which is necessary for the virus to enter host cells. nih.govnih.gov Inhibition of NMT has demonstrated potent antiviral activity against mammarenaviruses like lymphocytic choriomeningitis virus (LCMV), Junin virus (JUNV), and Lassa virus (LASV). nih.govnih.gov

Rotaviruses: N-myristoyltransferase activity is crucial for the growth and development of certain rotaviruses. researchgate.net While the specific myristoylated proteins in rotaviruses are a subject of ongoing research, the principle is well-established in other members of the Picornaviridae family, such as rhinoviruses and polioviruses. mdpi.comnih.gov In these related viruses, capsid proteins like VP4 are myristoylated. nih.gov This modification is essential for viral entry, contributing to the formation of pores in the host cell membrane to allow the viral genome to enter the cytoplasm. mdpi.com Given the essential role of NMT in rotavirus development, it represents a potential target for antiviral strategies. researchgate.net

| Virus | Myristoylated Protein(s) | Function of Myristoylation | Impact of Inhibition |

|---|---|---|---|

| HIV | Gag, Nef | Targets Gag to the plasma membrane for viral assembly and budding; essential for Nef function. wikipedia.orgnih.gov | Suppression of viral replication. grantome.com |

| Mammarenavirus (e.g., Lassa, Junin) | Z protein, Stable Signal Peptide (SSP) | Mediates Z protein's role in budding; required for SSP's role in membrane fusion and viral entry. nih.govnih.gov | Potent antiviral activity, reduced budding and fusion. nih.gov |

| Rotaviruses & other Picornaviruses | Capsid Proteins (e.g., VP4, VP0) | Essential for viral replication and assembly; facilitates viral genome entry into the host cell. mdpi.comnih.gov | Inhibition of viral replication. mdpi.comresearchgate.net |

This compound in Fungal and Parasitic Protozoa Biology

In many pathogenic fungi and protozoa, NMT is an essential enzyme for survival, making the myristoylation pathway an attractive target for antimicrobial drug development. nih.govnih.gov These eukaryotic pathogens depend on their own NMT to modify a range of proteins crucial for their growth, development, and viability. nih.govnih.gov

The attachment of myristate from Myristoyl-CoA is indispensable for the life cycle of numerous fungal and parasitic pathogens. nih.gov In fungi such as Candida albicans and Aspergillus fumigatus, NMT is essential for vegetative growth and survival. nih.govresearchgate.net Similarly, in kinetoplastid protozoan parasites like Leishmania major and Trypanosoma brucei (the causative agent of sleeping sickness), NMT activity is vital for the parasite's viability in all its life cycle stages. nih.govnih.gov Gene deletion experiments have confirmed that NMT is an essential gene in these organisms, and its absence leads to cell death. nih.gov The modification of key proteins, such as ADP-ribosylation factors (ARFs), is critical for cellular processes, and even a partial reduction in myristoylation can lead to growth arrest. creative-biolabs.com

The essential nature of NMT in fungi and protozoa, combined with structural differences between the pathogen and human NMT enzymes, makes it a validated and promising therapeutic target. nih.govcreative-biolabs.com Research has focused on developing specific inhibitors that can selectively target the NMT of the pathogen without affecting the host's enzymes, thereby minimizing toxicity. nih.govgrantome.com This strategy has shown promise in several infectious diseases:

Antifungal Research: NMT has been extensively studied as a target for antifungal agents against pathogens like Candida albicans and Cryptococcus neoformans. creative-biolabs.com The development of specific NMT inhibitors has been shown to block fungal growth. grantome.com

Antiparasitic Research: NMT is a validated drug target in parasites causing trypanosomiasis, leishmaniasis, and malaria. nih.govnih.gov Inhibitors targeting the NMT of Trypanosoma brucei and Leishmania donovani have been developed and show potent anti-parasitic effects in laboratory settings. nih.govnih.gov

The tractability of the enzyme for biochemical assays and structural studies has facilitated the screening and rational design of potent and selective inhibitors. creative-biolabs.com

| Pathogen Type | Example Organism | Role of NMT/Myristoylation | Therapeutic Potential |

|---|---|---|---|

| Fungus | Candida albicans | Essential for vegetative growth and viability. nih.gov | Validated target for antifungal drug development. creative-biolabs.com |

| Fungus | Aspergillus fumigatus | Essential for survival; affects cell wall morphology. researchgate.net | Potential drug target; inhibitors show fungicidal activity. researchgate.net |

| Parasitic Protozoa | Leishmania major/donovani | Essential for viability in all life cycle stages. nih.govnih.gov | Validated target for anti-leishmanial agents. nih.gov |

| Parasitic Protozoa | Trypanosoma brucei | Essential protein for viability. nih.gov | Validated target for developing agents against sleeping sickness. nih.gov |

This compound in Cancer Research

The process of protein myristoylation is deeply implicated in carcinogenesis. nih.gov Many proteins that are myristoylated are key components of signaling pathways that regulate cell growth, proliferation, and survival. nih.govmedwinpublishers.com The deregulation of these pathways is a hallmark of cancer, and altered myristoylation has been observed in various tumor types. nih.govnih.gov

Research has shown that NMT activity, and consequently the utilization of Myristoyl-CoA, is frequently elevated in cancer cells compared to normal tissues. nih.gov This increased activity appears to be an early event in the development of some cancers. nih.gov

Increased NMT Activity: Studies have reported higher NMT activity in colorectal tumors and gallbladder carcinoma when compared to adjacent normal tissue. medwinpublishers.comnih.gov This suggests that NMT could potentially serve as an early detection marker for certain cancers. nih.gov

Oncogenic Protein Function: The function of several oncoproteins is dependent on myristoylation. nih.gov A primary example is the Src tyrosine kinase, whose localization to the plasma membrane and transforming potential are dependent on its N-terminal myristoylation. nih.gov A non-myristoylated form of Src has suppressed kinase activity and is less efficient at promoting cell proliferation. nih.gov

Tumor Suppressor Inactivation: Altered myristoylation can also impact the function of tumor suppressor proteins. nih.gov For instance, the tumor suppressor Fus1 requires myristoylation for its stability and proper localization to cellular membranes. nih.gov In some cancer cells, a significant amount of non-myristoylated Fus1 is present, which has a reduced half-life and loses its tumor-suppressing activity. nih.gov

The dependence of cancer cells on elevated NMT activity for the function of key oncogenic drivers makes NMT a compelling target for anticancer therapies. nih.govspringernature.com

| Cancer Type | Observation | Key Myristoylated Proteins Involved | Implication |

|---|---|---|---|

| Colorectal Cancer | Increased NMT activity at an early stage of carcinogenesis. nih.gov | Src family kinases, other signaling proteins. nih.gov | NMT as a potential early marker and therapeutic target. nih.gov |

| Gallbladder Carcinoma | Increased NMT expression, especially in the invasive component. nih.gov | Not specified, general increase in myristoylated proteins. | NMT as a potential marker for invasive cancer. nih.gov |

| B-cell Lymphomas | High sensitivity to NMT inhibitors. springernature.com | Proteins in the B-cell receptor (BCR) signaling pathway. springernature.com | NMT inhibitors show promise as a targeted therapy. springernature.com |

| Lung Cancer | Presence of non-myristoylated, inactive tumor suppressor Fus1. nih.gov | Fus1 | Loss of myristoylation contributes to loss of tumor suppression. nih.gov |

NMT Modulation as a Research Strategy in Oncology

The enzyme N-myristoyltransferase (NMT), which catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins, has emerged as a significant target in cancer research. medwinpublishers.com This modification, known as myristoylation, is crucial for the function and subcellular localization of numerous proteins involved in oncogenic signaling pathways. medwinpublishers.comresearchgate.net Elevated levels of NMT have been observed in various tumors, including colon, gallbladder, and brain cancers, suggesting that cancer cells may rely heavily on protein myristoylation for their survival and proliferation. nih.gov

Research focuses on the principle that inhibiting NMT can disrupt the function of key cancer-promoting proteins. Myristoylation often facilitates the membrane association of proteins essential for signal transduction, such as those in the Src family of tyrosine kinases. nih.gov By attaching a myristoyl group, NMT enables these proteins to anchor to cellular membranes, a critical step for their activation and downstream signaling that can lead to uncontrolled cell growth. medwinpublishers.com

The development of NMT inhibitors is a promising therapeutic strategy. These inhibitors are designed to block the enzyme's activity, thereby preventing the myristoylation of oncoproteins. For instance, myristoyl-CoA analogs like D-NMAPPD have been reported to suppress prostate cancer progression by inhibiting the myristoylation of Src. nih.gov Another inhibitor, PCLX-001 (also known as DDD86481), is being advanced to clinical trials for treating hematological cancers, representing one of the most promising NMT inhibitors in oncology. nih.gov The therapeutic approach is based on the finding that suppression of NMT can induce endoplasmic reticulum stress, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

| Protein/Compound | Role in Oncology Research | Effect of NMT Modulation |

| N-Myristoyltransferase (NMT) | Catalyzes myristoylation of proteins involved in cell proliferation and survival. medwinpublishers.com | Inhibition is a therapeutic strategy to induce cancer cell apoptosis. nih.gov |

| Src Family Kinases | Oncoproteins requiring myristoylation for membrane anchoring and activation. nih.gov | NMT inhibition prevents localization and activation, suppressing oncogenic signaling. nih.gov |

| PCLX-001 | A specific NMT inhibitor. | Advanced to clinical trials for treating hematologic cancers. nih.gov |

| D-NMAPPD | A myristoyl-CoA analog and NMT inhibitor. | Suppresses prostate cancer progression by inhibiting Src myristoylation. nih.gov |

This compound Involvement in Metabolic Disorders

Research on Fatty Acid Metabolism Dysregulation

Myristoyl-CoA is a central intermediate in fatty acid metabolism, positioned at the crossroads of lipid synthesis, energy production, and protein modification. researchgate.net Acyl-CoA synthetases (ACSs) catalyze the activation of fatty acids, including myristic acid, into their respective acyl-CoA thioesters, such as myristoyl-CoA. researchgate.net These activated molecules are essential for the synthesis of complex lipids, beta-oxidation for energy, and protein acylation. researchgate.net

Dysregulation of fatty acid metabolism, affecting the cellular pools of myristoyl-CoA, can have profound consequences on cellular homeostasis. Research using the model organism Caenorhabditis elegans has shown that inhibiting protein myristoylation, which depends on the availability of myristoyl-CoA, leads to the disorganization of sarcomere structure and adult-onset paralysis. nih.gov This effect is mediated by the myristoylation of ARF guanosine (B1672433) triphosphatases (GTPases). nih.gov A deficiency in this process induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately disrupting muscle integrity. nih.gov This demonstrates a direct link between the availability of fatty acids for myristoylation and the maintenance of tissue integrity, highlighting how dysregulation can lead to degenerative conditions. nih.gov

Implications in Specific Lipid-Related Pathologies (e.g., Adrenoleukodystrophy)

Adrenoleukodystrophy (ALD) is a genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues, particularly the brain's white matter, adrenal cortex, and testes. wikipedia.orgnih.gov The underlying cause of X-linked ALD is a mutation in the ABCD1 gene, which codes for a peroxisomal transporter protein responsible for moving VLCFAs into peroxisomes for degradation via beta-oxidation. wikipedia.orgnih.gov

The primary biochemical abnormality in ALD is specifically the elevated levels of VLCFAs, such as hexacosanoic acid (C26:0). johnshopkins.educonsensus.app The pathology is directly linked to the failure of the peroxisomal system to metabolize these specific long-chain fatty acids. wikipedia.org While myristoyl-CoA is a key component of general fatty acid metabolism, the defined pathogenic mechanism of ALD is centered on the transport and breakdown of fatty acids with chain lengths of C22 and longer, not on the metabolism of C14 fatty acids. wikipedia.orgjohnshopkins.edu

This compound and Calcium Signaling Modulation

Myristoyl-CoA is fundamentally linked to calcium signaling through the myristoylation of a class of calcium-binding proteins known as neuronal calcium sensors (NCS). This process creates a "calcium-myristoyl switch," a mechanism that modulates protein-membrane interactions in response to changes in intracellular calcium concentrations. nih.govnih.gov

Proteins such as recoverin and Guanylate Cyclase-Activating Protein 1 (GCAP1) are key examples of this mechanism. nih.govnih.gov These proteins belong to the EF-hand superfamily of Ca²⁺-binding proteins and have a myristoyl group, derived from myristoyl-CoA, covalently attached to their N-terminus. nih.gov In a low-calcium state, the myristoyl group is sequestered within a hydrophobic pocket of the protein. Upon an increase in intracellular calcium concentration, Ca²⁺ binds to the EF-hand motifs, inducing a significant conformational change. nih.govnih.gov This change causes the extrusion of the myristoyl group, which can then insert into a lipid bilayer, anchoring the protein to a cellular membrane. nih.gov

This calcium-dependent membrane association is critical for signal transduction. For example, the myristoylation of GCAP1 is required to set the Ca²⁺ sensitivity for the regulation of retinal guanylate cyclase (RetGC) within the physiological range of intracellular Ca²⁺ concentrations. nih.gov The binding of Ca²⁺ and the subsequent membrane association of myristoylated GCAP1 inhibits RetGC activity. This switch mechanism allows cellular processes to be rapidly and reversibly controlled by fluctuations in calcium levels, directly linking myristoyl-CoA to the fine-tuning of vital signaling pathways. nih.gov

| Protein | Function | Mechanism of Action (Calcium-Myristoyl Switch) |

| Recoverin | A Ca²⁺ sensor in vision. nih.gov | In high Ca²⁺, the myristoyl group is exposed, enabling binding to rod outer segment membranes. nih.gov |

| GCAP1 | Regulates retinal guanylate cyclase (RetGC). nih.gov | Ca²⁺ binding promotes myristoyl group exposure, which modulates GCAP1's interaction with and inhibition of RetGC. nih.gov |

This compound and Sphingolipid Metabolism (e.g., Ceramide Biosynthesis)

Myristoyl-CoA is a direct substrate in the de novo biosynthesis of sphingolipids, a class of lipids essential for cell structure and signaling. The foundational molecule for most sphingolipids is ceramide. nih.gov The synthesis of ceramide begins in the endoplasmic reticulum with the condensation of the amino acid L-serine and a fatty acyl-coenzyme A. nih.gov This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.net

While the most common fatty acyl-CoA used in this pathway is palmitoyl-CoA (C16:0), SPT exhibits substrate flexibility and can also utilize other acyl-CoAs, including myristoyl-CoA (C14:0). nih.govresearchgate.net When myristoyl-CoA is used as the substrate, it leads to the formation of sphingoid bases and subsequently ceramides (B1148491) that contain a C14 acyl chain. nih.gov The specific subunits of the SPT enzyme complex can influence this acyl-CoA preference. nih.gov

Recent research has highlighted that myristic acid, through its conversion to myristoyl-CoA, acts as a potent regulator of sphingolipid homeostasis. mdpi.com Studies in HepG2 cells have shown that treatment with myristic acid remodels sphingolipid metabolism through dual pathways. It directs myristoyl-CoA into the N-acyl chains of canonical d18-sphingolipids and simultaneously promotes the synthesis of non-canonical d16-sphingolipids. mdpi.com This demonstrates that the availability of myristoyl-CoA can significantly alter the cellular sphingolipid profile, impacting the balance between different ceramide species and their downstream metabolites. mdpi.com

| Enzyme/Metabolite | Role in Sphingolipid Metabolism | Interaction with Myristoyl-CoA |

| Serine Palmitoyltransferase (SPT) | Catalyzes the first step of de novo ceramide synthesis. nih.gov | Utilizes myristoyl-CoA as an alternative substrate to palmitoyl-CoA to initiate the pathway. nih.govresearchgate.net |

| Ceramide | Core structural molecule of complex sphingolipids. nih.gov | Can be synthesized with a C14 acyl chain when myristoyl-CoA is used by SPT. nih.gov |

| Myristic Acid | Precursor to myristoyl-CoA. mdpi.com | Remodels sphingolipid metabolism by increasing the pool of myristoyl-CoA available for ceramide synthesis. mdpi.com |

Advanced Methodologies for Myristoyl Coenzyme a C14 Research

In Vitro Enzymatic Assays for Myristoyl Coenzyme A C14-Dependent Reactions

In vitro enzymatic assays are fundamental for characterizing the kinetics and mechanisms of enzymes that utilize Myristoyl-CoA. These controlled, cell-free systems allow researchers to study specific reactions in isolation, free from the complexities of the cellular environment. A common application is the study of N-myristoyltransferase (NMT), where the transfer of the myristoyl group from Myristoyl-CoA to a peptide substrate is monitored. Early assays frequently relied on the use of radioactively labeled [3H]myristoyl-CoA, but concerns over safety and disposal have driven the development of alternative methods, such as fluorescence-based systems. nih.gov These assays are crucial for determining enzyme kinetics, assessing inhibitor potency, and profiling substrate specificity. mdpi.commdpi.com

Fluorescence-based assays have become a popular alternative to radiolabeling for monitoring Myristoyl-CoA-dependent reactions due to their high sensitivity, safety, and suitability for high-throughput screening (HTS). mdpi.com One prominent method monitors the production of Coenzyme A (CoA-SH), a product of the myristoyl transfer reaction. nih.gov This assay employs a pro-fluorescent probe, such as 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which is a thiol-reactive coumarin (B35378) derivative. nih.gov The maleimide (B117702) group in CPM quenches the coumarin fluorescence; however, upon reaction with the free thiol group of the CoA generated during the enzymatic reaction, a highly fluorescent adduct is formed. nih.govbiorxiv.org The resulting increase in fluorescence intensity can be monitored in real-time to determine the initial velocity of the reaction. nih.gov This continuous assay format is suitable for detailed kinetic and mechanistic studies of enzymes like human NMT1 and NMT2. nih.govnih.gov

Table 1: Components of a Typical Fluorescence-Based NMT Assay

| Component | Example Concentration | Purpose |

|---|---|---|

| NMT Enzyme | 6.3 nM | Catalyzes the myristoylation reaction. |

| Myristoyl-CoA | Variable (for kinetic studies) | The acyl donor substrate. |

| Peptide Substrate | Variable (for kinetic studies) | The acyl acceptor substrate. |

| CPM Probe | 8 µM | Reacts with released CoA to produce a fluorescent signal. nih.gov |

Understanding the substrate specificity of enzymes that use Myristoyl-CoA is critical to defining their biological roles. N-myristoyltransferase (NMT) is known to be highly selective for Myristoyl-CoA over other fatty acyl-CoAs. nih.gov Techniques to profile this specificity often involve comparing the enzyme's kinetic parameters (kcat and Km) with a panel of different substrates. For acyl-CoA specificity, various fatty acyl-CoA molecules of different chain lengths and saturation levels are tested. For peptide specificity, libraries of synthetic peptides with systematic amino acid substitutions are used. nih.gov

Interestingly, research has shown that catalytic efficiency (kcat/Km) alone may not fully explain substrate specificity in a cellular context. researchgate.net For instance, human NMT1 can catalyze acetylation using acetyl-CoA in vitro with kinetic parameters similar to those for myristoylation. nih.govacs.org However, in competition experiments where both Myristoyl-CoA and acetyl-CoA are present, myristoylation is almost exclusively catalyzed. researchgate.net This preference is attributed to the significantly higher binding affinity (a much lower dissociation constant, Kd) of NMT for Myristoyl-CoA. acs.org This highlights that binding affinity is a crucial determinant of substrate specificity in vivo, a concept that extends to other post-translational modifications. nih.govacs.org Studies using synthetic peptides have defined key structural requirements for NMT substrates, such as a mandatory N-terminal glycine (B1666218) and a critical role for the amino acid at position 5 (e.g., serine) in substrate binding. nih.gov

Table 2: Kinetic and Binding Parameters of Human NMT1 for Different Acyl-CoA Substrates

| Acyl-CoA Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Kd (nM) |

|---|---|---|---|---|

| Myristoyl-CoA | 3.5 ± 0.6 | 1.1 ± 0.1 | 3.1 x 10⁵ | 14.7 |

Data derived from studies on NMT1-catalyzed acylation of ARF6 peptide. nih.govacs.org

Genetic Manipulation and Mutagenesis Studies in Model Organisms

Model organisms, particularly Saccharomyces cerevisiae (yeast), have been invaluable for studying the biological function of Myristoyl-CoA-dependent processes. nih.gov Genetic manipulation techniques allow for the precise alteration of genes encoding enzymes like NMT, enabling researchers to observe the resulting phenotypic changes. Complementation assays are a powerful tool; for example, cDNAs encoding human NMT have been successfully isolated by their ability to rescue a lethal NMT mutation in yeast. nih.gov This demonstrates a high degree of functional conservation across species and establishes yeast as a viable surrogate system for studying human protein N-myristoylation. nih.gov Mutagenesis studies, where specific amino acids in the enzyme are altered, have helped identify critical residues for catalytic activity and substrate binding. nih.gov

Gene knockout (deletion) and overexpression systems are fundamental genetic tools to probe gene function. nih.govgoogle.com In the context of Myristoyl-CoA research, knocking out the gene for NMT (NMT1) is lethal in S. cerevisiae, demonstrating that N-myristoylation is an essential process for cell viability. nih.gov Conditional knockout systems, such as temperature-sensitive mutations, can be used to study the effects of losing NMT function under specific conditions. nih.gov For example, the nmtl-181 mutation in yeast causes a temperature-sensitive requirement for myristic acid, a phenotype that can be used to screen for functional human NMT orthologs. nih.gov

Modern gene-editing technologies like CRISPR/Cas9 have streamlined the creation of knockout and knock-in models in a wide range of organisms. researchgate.netfrontiersin.org These tools can be used to delete the NMT gene or introduce specific mutations to study the systemic effects of altered myristoylation. nih.gov Conversely, overexpression systems, where a gene is expressed at higher-than-normal levels, can reveal information about pathway regulation and can be used to produce large quantities of the enzyme for in vitro studies. frontiersin.org These genetic approaches are critical for validating the cellular targets of drugs that inhibit Myristoyl-CoA-dependent enzymes and for understanding the broader physiological roles of N-myristoylation. nih.gov

Chemical Biology Approaches to Probe this compound Interactions

Chemical biology provides tools to study and manipulate biological systems using chemical compounds. nih.govacs.orgduke.edu These approaches are particularly useful for studying Myristoyl-CoA interactions, as they allow for the investigation of protein function with a temporal and conditional control that can be difficult to achieve through genetics alone. nih.gov By designing and synthesizing specific molecular probes and analogs, researchers can investigate enzyme-substrate interactions, identify new protein targets, and modulate the activity of Myristoyl-CoA-dependent pathways. uchicago.edu

The synthesis of Myristoyl-CoA analogs has been a powerful strategy for studying the enzymes that utilize it. acs.org These analogs can be designed as inhibitors or as probes to investigate enzyme mechanisms. Non-hydrolyzable analogs, where the thioester bond is replaced with a more stable linkage, are particularly useful as potent inhibitors. For example, S-(2-oxopentadecyl)-CoA, an analog of Myristoyl-CoA where the thioester sulfur is attached to a ketone-containing alkyl chain, was found to be a potent inhibitor of NMT with an inhibitor dissociation constant (Ki) in the nanomolar range. nih.govnih.gov Such compounds can "trap" the enzyme in a complex, allowing for detailed structural and mechanistic studies. nih.gov

Other analogs have been created by substituting methylene (B1212753) groups in the myristoyl chain with heteroatoms like oxygen or sulfur. researchgate.net These substitutions alter the hydrophobicity of the acyl chain without significantly changing its length, allowing researchers to probe how the acyl chain's physical properties influence its binding and transfer by NMT. researchgate.net These analogs can be used both in vitro and in vivo to study the substrate specificity of NMT and the functional consequences of incorporating modified fatty acids into proteins. researchgate.net

Table 3: Examples of Myristoyl-CoA Analogs and Their Applications

| Analog Name | Structural Modification | Application/Finding | Ki Value (nM) |

|---|---|---|---|

| S-(2-oxopentadecyl)-CoA | Thioester replaced with a stable thioether and a ketone at the C2 position. | Potent, non-hydrolyzable inhibitor of NMT. nih.gov | 24 |

| S-(2-hydroxypentadecyl)-CoA | Thioester replaced with a stable thioether and a hydroxyl group at the C2 position. | Weaker inhibitor of NMT compared to the oxo-analog. nih.gov | >1000 |

'Click Chemistry' for Myristoylome Mapping

The comprehensive identification of proteins undergoing myristoylation, collectively known as the myristoylome, has been significantly advanced by the application of 'click chemistry'. This bioorthogonal chemical strategy allows for the specific and efficient labeling of myristoylated proteins in a complex biological environment. The methodology relies on the metabolic incorporation of a myristic acid analog containing a bioorthogonal handle, typically an alkyne or an azide (B81097) group, which does not interfere with native cellular processes.

The most commonly employed analog for myristoylation studies is an alkyne-modified myristic acid, such as 13-tetradecynoic acid (13-TDYA). jove.com Cells are cultured in the presence of this analog, which is then activated to its coenzyme A thioester, myristoyl-CoA, and subsequently transferred to the N-terminal glycine of target proteins by N-myristoyltransferase (NMT). nih.gov